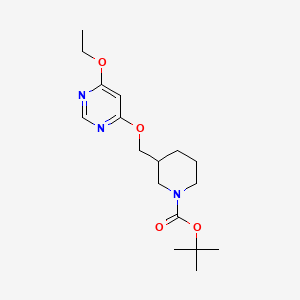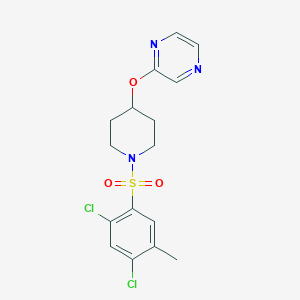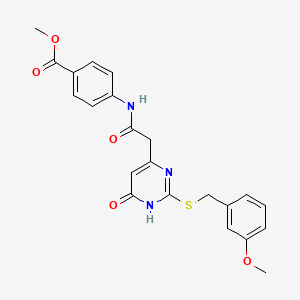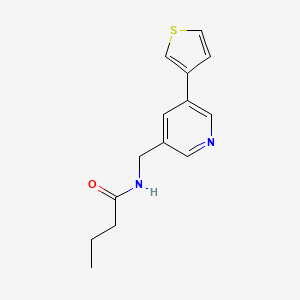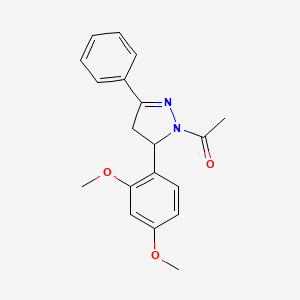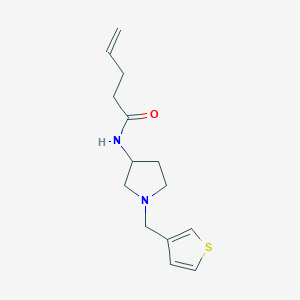
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings could potentially give this compound interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The thiophen-3-ylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolidine ring and a thiophene ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine and thiophen-3-ylmethyl groups . For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the thiophene ring might undergo electrophilic aromatic substitution reactions .作用机制
The mechanism of action of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide involves modulation of ion channels in the brain. Specifically, this compound has been shown to enhance the activity of GABA(A) receptors, which are involved in the regulation of neuronal excitability. This modulation of ion channels can lead to changes in synaptic transmission and ultimately affect brain function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, this compound has been shown to enhance the activity of GABA(A) receptors in the brain, leading to increased inhibitory neurotransmission. Additionally, this compound has been shown to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide in lab experiments is its ability to modulate ion channels in the brain, which can have implications for the study of neurological disorders. Additionally, this compound has been shown to have high potency and selectivity for GABA(A) receptors, making it a useful tool for studying the role of these receptors in brain function. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide. One direction is to further explore its potential applications in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, future studies could focus on the development of new compounds based on this compound with improved potency and selectivity for GABA(A) receptors. Finally, future studies could explore the potential toxicity of this compound and develop strategies to mitigate any potential harm.
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of ion channels in the brain, leading to changes in synaptic transmission and ultimately affecting brain function. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for the study of this compound that could lead to new insights into the treatment of neurological disorders.
合成方法
There are various methods for synthesizing N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide. One of the most common methods involves the reaction of 3-thiophenemethylpyrrolidine with pent-4-enoyl chloride in the presence of a base such as triethylamine. This method yields the desired compound with high purity and yield.
科学研究应用
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
安全和危害
属性
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-2-3-4-14(17)15-13-5-7-16(10-13)9-12-6-8-18-11-12/h2,6,8,11,13H,1,3-5,7,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUTRVZDITEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2903124.png)
![5-((3,4-Dichlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903126.png)
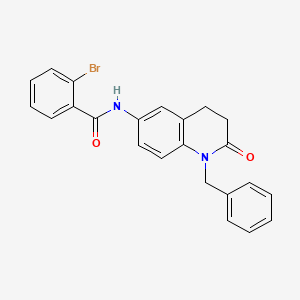
![1-(4-Butoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2903129.png)
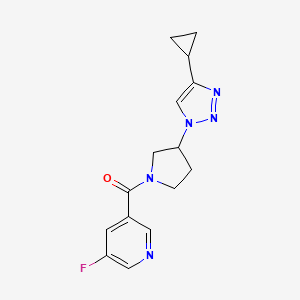
![8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B2903132.png)
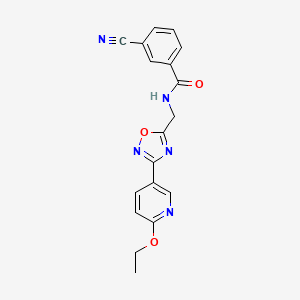
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2903136.png)
![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
